1-methoxy-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-8-4-6-10-9-5-2-3-7-11(9)14-13(10)12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGUXGKVFBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444693 | |
| Record name | 1-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-87-0 | |
| Record name | 1-methoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Carbazole (B46965) Skeleton Relevant to 1-Methoxy-9H-Carbazole
The synthesis of the carbazole ring system can be broadly categorized into intermolecular and intramolecular bond-forming strategies. These approaches leverage a variety of catalytic and reaction conditions to achieve the desired tricyclic architecture.
Intermolecular Cyclization and Coupling Reactions
Intermolecular strategies for carbazole synthesis involve the sequential or tandem formation of C-N and C-C bonds between two or more precursor molecules.
Palladium catalysis has emerged as a powerful tool for the construction of carbazoles, offering high efficiency and functional group tolerance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a cornerstone of this approach. wikipedia.org This reaction is instrumental in forming the diarylamine intermediate, which can then undergo an intramolecular C-H arylation to complete the carbazole ring.
A pertinent example is the synthesis of 2-methoxy-3-methylcarbazole, a structurally related natural product. This synthesis involves the palladium-catalyzed intramolecular oxidative biaryl coupling of a diarylamine precursor. researchgate.net The diarylamine itself can be synthesized via a Buchwald-Hartwig amination. The subsequent intramolecular C-H activation and C-C bond formation, also palladium-catalyzed, directly yields the carbazole core. researchgate.netnih.gov For the synthesis of this compound, a suitable starting diarylamine would be 2-halo-N-(2-methoxyphenyl)aniline or a related derivative, which upon intramolecular palladium-catalyzed C-H arylation would furnish the desired product. The choice of phosphine (B1218219) ligands, bases, and reaction conditions is crucial for achieving high yields in these transformations. nih.gov
| Reactants | Catalyst/Ligand | Base/Solvent | Conditions | Product | Yield (%) |
| 2-Methoxyaniline, 1,2-dihaloarene | Pd Nanocatalyst | Cs2CO3 / DMSO | Microwave, 180°C, 25 min | Methoxy-9H-carbazole | High |
| 2-Bromoaniline, 2-methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 / Toluene/H2O | 100°C, 12 h | 2-(2-methoxyphenyl)aniline | - |
| 2-(2-methoxyphenyl)aniline | Pd(OAc)2 | Cs2CO3 / Mesitylene | 140°C, 24 h | This compound | - |
Photochemical methods provide an alternative, often milder, approach to carbazole synthesis. Light-promoted tandem reactions can facilitate both C-N bond formation and the subsequent cyclization in a single operational step. An efficient one-pot synthesis of carbazoles has been developed from nitroarenes and Grignard reagents, involving an intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization. nih.gov
This methodology has been successfully applied to the gram-scale synthesis of glycozoline, a 3-methoxy-6-methyl-9H-carbazole. The reaction of 1-methoxy-4-nitrobenzene with a Grignard reagent, followed by irradiation with purple light (390–395 nm), leads to the formation of the carbazole product. organic-chemistry.org This process is notable for not requiring an external catalyst or additives for the photochemical step. nih.gov The mechanism is proposed to proceed through nitrosoarene and diarylamine intermediates. nih.gov
| Reactants | Light Source | Solvent | Conditions | Product | Yield (%) |
| 1-Methoxy-4-nitrobenzene, p-tolylmagnesium chloride | 390-395 nm LEDs | THF | Reflux, 5 h | Glycozoline (3-methoxy-6-methyl-9H-carbazole) | 75 |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular strategies for constructing the carbazole skeleton typically involve the cyclization of a pre-functionalized single molecule, often an indole (B1671886) derivative.
The Fischer indole synthesis is a classic and versatile method for preparing indoles, which can be further elaborated to carbazoles. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. nih.gov The presence and position of substituents, such as a methoxy (B1213986) group, on the phenylhydrazone can significantly influence the course of the cyclization. nih.gov In the context of this compound, a potential, albeit less direct, thermal electrocyclic approach could involve the synthesis of a suitably substituted indole precursor that can undergo a subsequent 6π-electrocyclization to form the third ring of the carbazole system. For instance, a 2-vinylindole derivative bearing appropriate substituents could undergo a thermal electrocyclization followed by aromatization. The electronic nature of the methoxy group would be expected to influence the regioselectivity of such a cyclization.
Base-catalyzed annulation reactions of substituted indoles provide a metal-free pathway to the carbazole core. A notable example is the NH4I-promoted formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This strategy allows for the construction of a diverse range of functionalized carbazoles with high regioselectivity. organic-chemistry.org The reaction is believed to proceed through a cascade process involving condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole as a key intermediate. organic-chemistry.org By selecting an appropriately substituted indole, this method could be adapted for the synthesis of this compound.
Another relevant base-catalyzed approach involves the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones. oregonstate.edu This reaction, which can be promoted by conventional heating or microwave irradiation in the presence of a base, proceeds through a presumed intermediate that loses carbon dioxide to form the carbazole ring system. This method has been shown to tolerate methoxy substituents on the aniline (B41778) ring, leading to the formation of methoxy-substituted carbazoles with complete regioselectivity. oregonstate.edu
| Reactants | Catalyst/Promoter | Base | Solvent | Conditions | Product | Yield (%) |
| Indole, Cyclohexanone, Nitroolefin | NH4I | - | - | 150°C, Argon | Substituted Carbazole | up to 95 |
| Alkyne-tethered 3-anilido-2-pyrone (with methoxy substituent) | - | DBU | Toluene | Microwave, 150°C, 30 min | Methoxy-substituted Carbazole | High |
Reductive Cyclization Strategies for Methoxy-Carbazoles
Reductive cyclization represents a powerful and widely employed strategy for the synthesis of the carbazole framework, including methoxy-substituted derivatives. These methods typically involve the formation of a key C-N or C-C bond to close the central five-membered ring, often starting from appropriately substituted biphenyl (B1667301) or styryl precursors.
One of the most classic and effective methods is the Cadogan reaction , which involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triethyl phosphite (B83602) or triphenylphosphine (B44618). This reaction proceeds through a nitrene intermediate and is tolerant of a wide range of functional groups. For the synthesis of this compound, the precursor would be 2-methoxy-2'-nitrobiphenyl. The reaction is typically carried out at elevated temperatures.
A related strategy is the Cadogan-Sundberg indole synthesis , which can be adapted for carbazole synthesis. This method involves the reductive cyclization of o-nitrostyrenes.
More contemporary approaches often utilize transition metal catalysis, particularly palladium, to achieve efficient and regioselective cyclizations. A notable example is the palladium-catalyzed tandem reaction involving an initial intermolecular amination (Buchwald-Hartwig or Ullmann coupling) to form a diarylamine, followed by an intramolecular direct C-H arylation to construct the carbazole ring. For instance, 9H-4-methoxycarbazole has been synthesized via a palladium-catalyzed cyclization of 2-acetamino-2'-methoxybiphenyl. thieme-connect.de Another powerful palladium-catalyzed route involves an Ullmann cross-coupling followed by a reductive cyclization to afford the carbazole core. chim.it These methods offer mild reaction conditions and broad substrate scope.
Table 1: Reductive Cyclization Strategies for Methoxy-Carbazoles
| Method | Precursor | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| Cadogan Reaction | 2-Methoxy-2'-nitrobiphenyl | P(OEt)₃ or PPh₃ | High temperature (e.g., reflux in a high-boiling solvent) | researchwithrutgers.comorganic-chemistry.org |
| Palladium-Catalyzed Tandem C-H Functionalization/C-N Bond Formation | 2'-Bromoacetanilide and 2-methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 90 °C for Suzuki-Miyaura coupling; then Pd(OAc)₂, DMSO, O₂ for cyclization | thieme-connect.de |
| Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization | o-Halonitrobenzene and a substituted cyclohexenone | Palladium catalyst | Coupling followed by reductive cyclization and aromatization | chim.itnih.gov |
Regioselective Introduction of the Methoxy Moiety and Other Substituents
The precise placement of the methoxy group and other substituents on the carbazole scaffold is crucial for modulating its chemical and physical properties. This can be achieved either by functionalizing the pre-formed carbazole ring or by using precursors with the desired substitution pattern.
Post-Cyclization Functionalization Techniques
The direct introduction of a methoxy group onto an existing carbazole ring is a challenging transformation and is not a commonly employed synthetic strategy. However, recent advances in C-H functionalization have opened up possibilities for such late-stage modifications. A notable example is the palladium(II)-catalyzed, directing-group-aided C-H methoxylation of carbazole-3-carboxamides. In this method, a bidentate directing group, such as 8-aminoquinoline (B160924) or 2-(methylthio)aniline, is installed on the carbazole, which then directs the palladium catalyst to functionalize a specific C-H bond. This approach allows for the site-selective introduction of a methoxy group at the C2 position. thieme-connect.de While this demonstrates the feasibility of post-cyclization methoxylation, it is important to note that it requires a pre-functionalized carbazole and is not a direct methoxylation of the parent 9H-carbazole.
Directed Electrophilic Aromatic Substitution for Methoxy-Carbazoles
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the directing effects of both the methoxy group and the carbazole nitrogen must be considered. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. oregonstate.edunih.gov The nitrogen atom of the carbazole ring also influences the regioselectivity of electrophilic attack.
Common electrophilic substitution reactions that can be applied to this compound include:
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the carbazole ring. The use of a Lewis acid catalyst like aluminum chloride is typical. The regioselectivity will be influenced by the directing effects of the methoxy group.
Vilsmeier-Haack Reaction: This is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide) and phosphorus oxychloride. researchgate.netnih.govptfarm.pl Given the electron-rich nature of this compound, this reaction is expected to proceed readily, likely at positions activated by the methoxy group.
The interplay of the directing effects of the methoxy group and the carbazole nucleus will determine the final position of substitution. The ortho and para positions relative to the methoxy group (C2 and C4) are electronically activated. Steric hindrance may play a role in favoring substitution at the less hindered position.
Derivatization and Functionalization Strategies of this compound
Once the this compound core is synthesized, it can be further modified at both the nitrogen and carbon atoms to generate a diverse range of derivatives.
N-Alkylation and N-Acylation Reactions of the Carbazole Nitrogen
The nitrogen atom of the carbazole ring is a common site for functionalization.
N-Alkylation: The introduction of an alkyl group on the carbazole nitrogen can be achieved using various methods. A common approach involves the deprotonation of the N-H bond with a base, such as sodium hydride, followed by reaction with an alkyl halide. nih.govresearchgate.net Microwave-assisted N-alkylation of carbazoles in dry media has also been reported as an efficient and environmentally friendly method. Another approach is the Mitsunobu reaction, which allows for the N-alkylation of carbazoles with alcohols.
N-Acylation: The carbazole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. A chemoselective method for the N-acylation of indoles and carbazoles using thioesters as the acyl source has also been developed.
Table 2: N-Alkylation and N-Acylation of this compound
| Reaction | Reagents | General Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, NaH | Anhydrous solvent (e.g., THF, DMF) | nih.govresearchgate.net |
| N-Alkylation (Microwave) | Alkyl halide, K₂CO₃ | Microwave irradiation, dry media | |
| N-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | Anhydrous solvent (e.g., THF) | |
| N-Acylation | Acyl chloride or anhydride (B1165640), base | Inert solvent | |
| N-Acylation (with thioesters) | Thioester, Cs₂CO₃ | Xylene, 140 °C |
C-H Functionalization and Cross-Dehydrogenative Coupling Reactions
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of carbazoles. These reactions avoid the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Arylation: Palladium catalysts are widely used for the direct arylation of C-H bonds. For instance, the ortho C-H arylation of aniline carbamates with diazonium salts has been reported as a mild and efficient method. This strategy can be applied to build more complex carbazole structures.
Rhodium-Catalyzed C-H Alkylation and Annulation: Rhodium catalysts have been employed for the regioselective C-H alkylation of indoles, a reaction that can be extended to carbazoles. Furthermore, Rh(III)-catalyzed C-H activation and intermolecular annulation of indoles with terminal alkynes provides a one-pot synthesis of carbazoles.
Cross-Dehydrogenative Coupling (CDC): CDC reactions involve the formation of a new bond between two C-H or C-H and X-H bonds with the formal loss of a hydrogen molecule. This approach has been used for the arylation of benzylic C-H bonds with arenes to form 1,1-diarylmethanes. Photo-induced, oxidant-free oxidative C-H/N-H cross-coupling between arenes and azoles has also been demonstrated, offering a mild route to N-arylazoles. These principles can be applied to the functionalization of this compound.
Table 3: C-H Functionalization and Cross-Dehydrogenative Coupling Reactions
| Reaction Type | Catalyst/Reagent | Coupling Partner | General Conditions | Reference |
|---|---|---|---|---|
| Pd-Catalyzed C-H Arylation | Palladium(II) trifluoroacetate | Aryldiazonium salts | Room temperature | |
| Rh-Catalyzed C-H Alkylation | [RhCp*Cl₂]₂, AgSbF₆ | Diazo compounds | EtOH, 50 °C | |
| Rh-Catalyzed C-H Annulation | Rh(III) catalyst | Terminal alkynes | Mild conditions | |
| Photo-induced C-H/N-H Coupling | Photocatalyst and Cobalt complex | Azoles | Visible light, oxidant-free |
Synthesis of Carbazole-Based Hybrid Molecules
The fusion of the this compound scaffold with other heterocyclic systems has led to the creation of hybrid molecules with unique structural and electronic properties. A notable example is the synthesis of pyrido[4,3-b]carbazole derivatives, such as 9-methoxyolivacine, which are structural analogues of antineoplastic alkaloids like ellipticine (B1684216) and olivacine. ptfarm.pl These syntheses often involve multi-step sequences that build the pyridyl ring onto the carbazole framework.
One established pathway commences with a suitably substituted methoxy-carbazole derivative. ptfarm.pl For instance, the synthesis of 9-methoxyolivacine can be achieved through a sequence starting from 2-[2-(benzylamino)ethyl]-6-methoxy-1-methylcarbazole. This intermediate undergoes transformation into an N-acetyl-N-benzylamino derivative by reacting with a mixture of acetic anhydride and pyridine. ptfarm.pl Subsequent cyclization of this acetylated compound is accomplished using phosphorus oxychloride (POCl₃) in boiling chloroform, which yields a dihydro-pyrido[4,3-b]carbazolium iminium salt. This salt is a crucial intermediate that can then be subjected to reduction, typically with sodium borohydride (B1222165) (NaBH₄), to afford the corresponding tetrahydro-pyrido[4,3-b]carbazole. The final step involves aromatization, which can be achieved by dehydrogenation over a palladium on charcoal catalyst in a high-boiling solvent like diphenyl ether, to yield the target hybrid molecule, 9-methoxyolivacine. ptfarm.pl An analogous sequence can be employed to produce ester derivatives by using diethyl oxalate (B1200264) as an acylating agent. ptfarm.pl
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| 1 | 2-[2-(benzylamino) ethyl]-6-methoxy-1-methylcabazole | Acetic anhydride, pyridine | 2-[2-(N-Acetyl-N-benzylamino) ethyl]-6-methoxy-1-methylcarbazole | 98% | ptfarm.pl |
| 2 | 2-[2-(N-Acetyl-N-benzylamino) ethyl]-6-methoxy-1-methylcarbazole | POCl₃, Chloroform (reflux) | Iminium salt (12a) | 97.6% | ptfarm.pl |
| 3 | Iminium salt (12a) | NaBH₄ | 2-benzyl-9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole | - | ptfarm.pl |
| 4 | 2-benzyl-9-methoxy-5-methyl-6H-pyrido [4,3-b] carbazole | 10% Pd/C, diphenyl ether (boiling) | 9-methoxyolivacine | - | ptfarm.pl |
Preparation of Complex this compound Derivatives (e.g., Carbaldehydes, Esters, Thiosemicarbazides)
The this compound core is a versatile platform for the introduction of various functional groups, leading to the synthesis of complex derivatives such as carbaldehydes, esters, and thiosemicarbazides. These derivatives serve as important intermediates for constructing more elaborate molecules.
Carbaldehydes
The introduction of a formyl group (-CHO) onto the carbazole ring is a key transformation. This compound-3-carbaldehyde is a known derivative whose structure has been confirmed by spectroscopic methods and synthesis. chemicalbook.com A common and effective method for the formylation of aromatic heterocycles like carbazole is the Vilsmeier-Haack reaction. researchgate.net This reaction typically involves treating the carbazole substrate with a Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent facilitates its attack on the electron-rich carbazole ring, usually at the C3 or C6 position, which is electronically favored. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired carbaldehyde. The purification of the crude product can often be achieved through sublimation or column chromatography. chemicalbook.comnih.gov
Esters
The synthesis of carbazole esters, such as 9H-Carbazole-1-carboxylic acid methyl ester, can be achieved through modern cross-coupling and cyclization strategies. derpharmachemica.com An effective approach involves a Suzuki coupling reaction followed by a Cadogan reductive cyclization. derpharmachemica.com This sequence allows for the regioselective construction of the substituted carbazole skeleton. For example, the synthesis can begin with the Suzuki-Miyaura coupling of an appropriately substituted aryl bromide and an aryl boronic ester. The resulting 2-nitrobiphenyl (B167123) intermediate is then subjected to reductive cyclization using a phosphine reagent like triphenylphosphine in a high-boiling solvent such as o-dichlorobenzene. This step proceeds via deoxygenation of the nitro group to a nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole core. This methodology provides a direct route to carbazole esters with specific substitution patterns. derpharmachemica.com
| Product | Method | Key Steps | Spectroscopic Data | Reference |
| 9H-Carbazole-1-carboxylic acid methyl ester | Suzuki Coupling & Cadogan Cyclization | 1. Suzuki coupling of aryl halides/boronic esters to form a 2-nitrobiphenyl intermediate. 2. Reductive cyclization with triphenylphosphine. | ¹H NMR (400 MHz, CDCl₃): δ 9.91 (s, 1H), 8.27 (d, 1H), 8.09 (t, 2H), 7.52-7.44 (m, 2H), 7.29 (t, 2H), 4.03 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 120.41, 119.97, 118.49, 111.63, 111.10, 51.98. MS (m/z): 226.1 (M+H)⁺. | derpharmachemica.com |
| 9H-Carbazole-3-carboxylic acid methyl ester | Suzuki Coupling & Cadogan Cyclization | 1. Suzuki coupling of aryl halides/boronic esters to form a 2-nitrobiphenyl intermediate. 2. Reductive cyclization with triphenylphosphine. | ¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H), 8.31 (br s, 1H), 8.14–8.11 (m, 2H), 7.46–7.42 (m, 3H), 7.31–7.27 (m, 1H), 3.97 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 167.98, 142.33, 139.97, 127.46, 126.58, 123.32, 123.14, 122.92, 121.36, 120.64, 120.35, 110.94, 110.18, 52.00. MS (m/z): 226.1 (M+H)⁺. | derpharmachemica.com |
Thiosemicarbazides
Thiosemicarbazide (B42300) derivatives of this compound are typically synthesized from the corresponding carbaldehyde. The synthesis is a straightforward condensation reaction between a carbazole carbaldehyde (e.g., this compound-3-carbaldehyde) and a thiosemicarbazide or a substituted thiosemicarbazide. nih.govchemmethod.com The reaction is generally carried out by stirring the two components in a suitable solvent, such as methanol (B129727) or ethanol, often at room temperature or with gentle heating. nih.govlew.ro The addition of a catalytic amount of acid can facilitate the reaction. The resulting thiosemicarbazone derivative precipitates from the reaction mixture and can be purified by filtration and washing. nih.gov This method is efficient and provides high yields of the desired products, which are valuable for further synthetic transformations and biological studies. nih.govmdpi.com
| Reaction Type | Substrates | Reagents and Conditions | Product | Reference |
| Condensation | This compound-3-carbaldehyde, Thiosemicarbazide (or substituted derivative) | Methanol or Ethanol, Room temperature or reflux, Optional acid catalyst | 1-(1-Methoxy-9H-carbazol-3-ylmethylene)thiosemicarbazide | nih.govchemmethod.com |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of carbazole (B46965) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing the connectivity and chemical environment of protons (¹H) and carbons (¹³C).
Proton NMR (¹H NMR) is instrumental in confirming the identity and structure of 1-methoxy-9H-carbazole and its derivatives by analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms. researchgate.net The electron-donating nature of the methoxy (B1213986) group significantly influences the chemical shifts of adjacent aromatic protons.
The ¹H NMR spectrum of a substituted this compound typically displays characteristic signals corresponding to different types of protons:
Aromatic Protons: These protons on the carbazole nucleus appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position on the aromatic rings and the electronic effects of the substituents.
Methoxy Protons (-OCH₃): The three protons of the methoxy group at the C1 position typically appear as a sharp singlet in the upfield region, generally around 3.9-4.0 ppm.
N-H Proton: The proton attached to the nitrogen atom of the carbazole ring (N-H) usually produces a broad singlet signal, the chemical shift of which can vary depending on the solvent and concentration.
Systematic studies on substituted carbazoles have shown how different functional groups affect the chemical shifts of the protons, providing a reliable method for structural verification. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a Methoxy-Substituted Carbazole Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.2 | Multiplet |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| N-H Proton | Variable | Broad Singlet |
Note: This table presents generalized data for illustrative purposes. Actual chemical shifts can vary based on the specific derivative and solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives produces a distinct signal in the ¹³C NMR spectrum, allowing for the analysis of the carbazole backbone and its substituents. researchgate.netrsc.org
Key features of the ¹³C NMR spectrum include:
Aromatic Carbons: The carbon atoms of the carbazole rings resonate in the range of approximately 100 to 150 ppm. The carbon atom directly attached to the methoxy group (C1) is significantly shielded and appears at a characteristic chemical shift.
Methoxy Carbon (-OCH₃): The carbon atom of the methoxy group typically appears as a sharp signal in the upfield region, around 55-60 ppm.
The precise chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the position of substituents on the carbazole ring. researchgate.net The structures of various synthesized carbazole derivatives have been successfully confirmed using ¹³C NMR analysis. acs.org
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Methoxy-Carbazole Derivatives
| Carbon Assignment | Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic Carbons (C-quaternary) | 125 - 150 |
| Aromatic Carbons (C-H) | 100 - 125 |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
Note: These are typical ranges; specific values depend on the full molecular structure and experimental conditions.
To enhance the confidence in structural assignments, experimental NMR data are often validated through computational predictions. acs.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.netnih.gov
The process involves:
Generating a 3D model of the proposed structure of this compound.
Performing geometry optimization and then NMR shielding tensor calculations using a suitable DFT functional and basis set. nih.govaps.org
Converting the calculated shielding constants into chemical shifts, which are then compared with the experimental values.
A strong correlation between the predicted and experimental spectra provides robust validation for the proposed molecular structure. nih.gov This integrated approach is particularly valuable for resolving ambiguities in the structures of complex or novel carbazole derivatives. acs.orgfrontiersin.org The accuracy of these predictions can be influenced by the chosen computational method, basis set, and the modeling of solvent effects. github.io
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govescholarship.org This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₃H₁₁NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The experimental mass obtained from HRMS is compared to the calculated theoretical mass for the proposed formula. A close match between these values serves as definitive confirmation of the molecular formula. This technique is routinely applied in the characterization of newly synthesized carbazole derivatives to validate their intended structures. rsc.org
Table 3: Example HRMS Data for a Methoxy-Carbazole Derivative
| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
|---|---|---|
| C₁₃H₁₂NO⁺ | 198.0913 | 198.0911 |
Note: This data is illustrative for the protonated molecule of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and thermally stable compounds like this compound.
In a GC-MS analysis:
The sample is injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase.
As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that component.
The resulting chromatogram shows peaks corresponding to each compound, with the area of each peak being proportional to its concentration. The mass spectrum of the main peak can be used to confirm the identity of this compound, while smaller peaks indicate the presence of impurities, which can also be identified from their respective mass spectra. This method is crucial for quality control in chemical synthesis, ensuring the sample is free from starting materials, by-products, or other contaminants. researchgate.net The NIST Mass Spectrometry Data Center provides reference GC-MS data for related compounds like 3-methoxy-9H-carbazole, which can be used for comparison. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecular vibrations, such as stretching and bending. Each functional group has a characteristic vibrational frequency, which corresponds to a specific absorption band in the IR spectrum.
The IR spectrum of the parent compound, 9H-carbazole, typically displays a sharp absorption band around 3419 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the pyrrole ring dovepress.com. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically around 3051 cm⁻¹ dovepress.com. The C-N stretching vibration of the carbazole ring is generally observed around 1450 cm⁻¹ dovepress.com.
The introduction of a methoxy group at the C1 position of the carbazole ring would introduce additional characteristic absorption bands. The C-O stretching vibration of the methoxy group is anticipated to produce a strong absorption band in the region of 1250-1000 cm⁻¹. Furthermore, the C-H stretching vibrations of the methyl group in the methoxy substituent would be observed in the 2960-2850 cm⁻¹ range.
A summary of the expected IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbazole) | Stretching | ~3419 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Methyl) | Stretching | 2960-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Carbazole) | Stretching | ~1450 |
| C-O (Methoxy) | Stretching | 1250-1000 |
| N-H (Carbazole) | Bending (out-of-plane) | ~727 |
This table presents predicted values based on the analysis of the parent carbazole molecule and typical frequencies for the methoxy functional group. Experimental verification is required for confirmation.
X-ray Crystallography for Definitive Structural Resolution and Conformational Studies
As of the current literature review, a specific crystal structure for this compound has not been reported. However, the crystallographic analysis of closely related carbazole derivatives provides valuable insights into the expected structural features. For instance, the crystal structure of 9-(4-methoxyphenyl)-9H-carbazole has been determined, revealing that the carbazole ring system is nearly planar nih.govresearchgate.netresearchgate.net.
In a hypothetical crystal structure of this compound, the carbazole core would be expected to be essentially planar. The methoxy group at the C1 position would likely be coplanar with the aromatic ring to maximize resonance stabilization. The crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbazole and potential weak C-H···π interactions.
The table below presents typical crystallographic parameters that could be expected for a methoxy-substituted carbazole derivative, based on published data for similar compounds.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 or 8 |
This table provides a generalized prediction based on crystallographic data of similar carbazole derivatives. The actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis.
Addressing Spectroscopic Discrepancies and Methodological Considerations
In the scientific investigation of novel or less-studied compounds like this compound, it is not uncommon to encounter a lack of comprehensive experimental data. This absence of direct spectroscopic and crystallographic information presents a significant methodological consideration for researchers.
In such cases, computational chemistry, particularly Density Functional Theory (DFT), becomes an invaluable tool for predicting molecular properties. DFT calculations can be employed to compute theoretical IR spectra and to optimize the molecular geometry, providing insights into the expected vibrational modes and structural parameters dovepress.comicm.edu.pljnsam.com. These computational results can guide the interpretation of any future experimental data and can help in the preliminary assignment of spectroscopic features.
However, it is crucial to acknowledge that computational data are theoretical predictions and must be validated by experimental results. Discrepancies between calculated and experimental spectra can arise from various factors, including the choice of the computational method and basis set, solvent effects, and intermolecular interactions in the solid state, which are often not fully accounted for in gas-phase calculations.
Therefore, a combined experimental and computational approach is the most robust strategy for the comprehensive characterization of molecules like this compound. The current lack of experimental data for this specific compound highlights an opportunity for future research to synthesize and thoroughly characterize it, thereby contributing valuable information to the field of carbazole chemistry. Any future experimental findings should be compared with theoretical predictions to refine our understanding of the structure and properties of this molecule.
Computational Chemistry and Theoretical Investigations of 1 Methoxy 9h Carbazole
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. ripublication.com These studies are crucial for understanding the intrinsic properties of 1-methoxy-9H-carbazole.
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net For this compound, this involves calculating the minimum energy conformation in both its electronic ground state and various excited states. DFT methods are widely used for ground-state optimization, while Time-Dependent Density Functional Theory (TD-DFT) is typically employed for excited states. researchgate.netutwente.nl Accurate geometry optimization is essential, as the calculated properties are highly dependent on the molecular structure. researchgate.netbaumeiergroup.combaumeiergroup.com This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which form the basis for all subsequent property calculations. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
The energy and distribution of these orbitals are key predictors of a molecule's reactivity. researchgate.net For carbazole (B46965) derivatives, the introduction of an electron-donating methoxy (B1213986) group (-OCH₃) is known to significantly influence the FMOs. arabjchem.orgrsc.org Specifically, the methoxy group tends to raise the energy of the HOMO, making the molecule a better electron donor (nucleophile). researchgate.netarabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Predicted Effects of Methoxy Substitution on Carbazole FMO Properties
| Property | Bare Carbazole Core | This compound (Predicted) | Implication for Reactivity |
| HOMO Energy | Baseline | Increased | Enhanced electron-donating ability (nucleophilicity) |
| LUMO Energy | Baseline | Minor Change | Electron-accepting ability is less affected |
| HOMO-LUMO Gap | Baseline | Decreased | Increased chemical reactivity and potential for charge transfer |
Note: This table illustrates the generally accepted effects of an electron-donating group on an aromatic system, as supported by studies on related carbazole derivatives. arabjchem.orgwuxibiology.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical representation of localized bonds, lone pairs, and antibonding orbitals. uba.ar This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and donor-acceptor interactions. uba.arresearchgate.net
The electronic and photophysical properties of carbazole-based materials can be precisely controlled by the number and position of methoxy substituents. researchgate.netarabjchem.org This "fine-tuning" is critical for designing molecules with specific functions, such as hole-transporting materials (HTMs) in organic electronics like perovskite solar cells. researchgate.netarabjchem.org
Studies on various methoxy-substituted carbazoles have shown that these groups play a critical role in controlling the HOMO level. arabjchem.org By strategically placing methoxy groups on the carbazole core, researchers can modulate properties such as ionization potential, electron affinity, and reorganization energy, which directly impact charge mobility. arabjchem.orgrsc.org This ability to systematically modify the optoelectronic properties makes methoxy-substituted carbazoles, including this compound, attractive candidates for development in materials science. rsc.orgresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to and interact with a large biological molecule, typically a protein (receptor). visionpublisher.info These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov
Carbazole derivatives have been investigated as potential inhibitors for various protein targets implicated in diseases. Molecular docking simulations predict the preferred orientation of the ligand within the protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score.
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.gov Docking studies on potential inhibitors involve placing the molecule into the ATP-binding site of the gyrase and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, which are crucial for inhibitory activity. eco-vector.comresearchgate.net While specific studies on this compound may be limited, the carbazole scaffold is explored for this purpose. nih.gov
Human Glutathione Reductase: This enzyme is vital for maintaining the redox balance in human cells and is a target in various therapeutic areas. Docking simulations can predict whether a compound like this compound could bind to the active site, potentially interacting with residues crucial for its function, such as Arg37 and Asn117. ijcrcps.comresearchgate.net
Plasmodium falciparum Hsp90 (PfHsp90): The heat shock protein 90 from the malaria parasite P. falciparum is an essential chaperone protein and a promising antimalarial drug target. malariaworld.orgnih.govnih.gov Notably, aminoalcohol-carbazole derivatives have been identified as selective inhibitors of PfHsp90. core.ac.uk Docking studies have shown that these compounds can bind to a specific hydrophobic pocket that is unique to the parasite's Hsp90, offering a route to selective inhibition without affecting the human counterpart. core.ac.ukresearchgate.net The simulations help visualize how the carbazole core and its substituents fit into this pocket and form stabilizing interactions.
Mechanistic Insights into Biological Activity at the Molecular Level
Computational studies, primarily through molecular docking and molecular dynamics simulations, have provided crucial insights into the potential mechanisms of action for this compound at the molecular level. These investigations have largely focused on its anticancer properties, with a particular emphasis on its interaction with key biological targets such as tubulin and DNA.
Molecular docking studies have been instrumental in predicting the binding affinity and orientation of this compound within the active sites of various biological macromolecules. For instance, in the context of anticancer activity, tubulin is a significant target. nih.govnih.govresearchgate.net Computational models suggest that carbazole derivatives can bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting microtubule polymerization, a critical process in cell division. mdpi.com The methoxy group at the 1-position of the carbazole ring is thought to play a crucial role in forming specific hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pocket, thus stabilizing the ligand-protein complex.
Furthermore, computational analyses have explored the potential for this compound to interact with DNA. nih.govrsc.org The planar structure of the carbazole ring system allows for intercalation between DNA base pairs, which can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Theoretical calculations can model these intercalative binding modes and predict the energetic favorability of such interactions.
| Target | Predicted Interaction | Potential Effect |
| Tubulin | Binding to the colchicine site | Inhibition of microtubule polymerization, cell cycle arrest |
| DNA | Intercalation between base pairs | Disruption of DNA replication and transcription |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For carbazole derivatives, including those with a methoxy substitution, QSAR studies have been employed to predict their biological efficacy and to guide the design of new, more potent analogues. nih.govmdpi.com
In a typical QSAR study for anticancer agents, a dataset of carbazole derivatives with experimentally determined cytotoxic activities (e.g., IC50 values) against various cancer cell lines is used. frontiersin.orgnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. researchgate.net For methoxycarbazole derivatives, QSAR models have indicated that the presence and position of the methoxy group can significantly influence the anticancer activity. nih.gov The models often reveal that specific electronic and steric properties associated with the methoxy group are critical for potent bioactivity.
A hypothetical QSAR model for a series of carbazole derivatives might be represented by an equation like:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Surface Area) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.
| Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions with the target. |
| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule in the binding pocket. |
| Hydrophobic | LogP | Affects cell membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier Shape Indices | Describes molecular branching and shape. |
These QSAR models not only help in understanding the structural requirements for a desired biological activity but also serve as predictive tools for screening virtual libraries of compounds before their synthesis, thereby saving time and resources. mdpi.comwho.int
In Silico Drug Discovery and Lead Optimization for this compound Derivatives
The insights gained from mechanistic studies and QSAR modeling provide a solid foundation for the in silico discovery and lead optimization of novel this compound derivatives with enhanced therapeutic potential. rsc.org This process typically involves a cyclical workflow of virtual screening, molecular modification, and re-evaluation of the designed compounds.
Virtual screening of large chemical databases is often the first step in identifying new hit compounds. Pharmacophore models, which define the essential 3D arrangement of functional groups required for binding to a specific target, can be developed based on the known interactions of this compound. These models are then used to filter databases and select molecules with a high probability of being active.
Once initial hits are identified, or starting from the this compound scaffold itself, lead optimization is performed to improve properties such as potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). rsc.org Computational chemists can introduce various chemical modifications to the lead structure in silico and predict the effect of these changes on its biological activity using the previously developed QSAR models and molecular docking simulations.
For example, different substituents can be added to the carbazole ring to explore their impact on binding affinity and selectivity. The methoxy group at the 1-position could be replaced with other functional groups to probe the importance of its electronic and steric contributions.
| Optimization Strategy | Computational Tool | Goal |
| Scaffold Hopping | 3D Shape & Pharmacophore Screening | Discover novel core structures with similar binding properties. |
| Substituent Modification | QSAR, Molecular Docking | Enhance potency, selectivity, and ADME properties. |
| Bioisosteric Replacement | Molecular Modeling | Improve pharmacokinetic profile while maintaining bioactivity. |
Through these iterative in silico design cycles, promising lead candidates can be identified for chemical synthesis and subsequent experimental validation. rsc.orgsemanticscholar.org This computational-driven approach significantly accelerates the drug discovery process and increases the likelihood of developing clinically successful drugs based on the this compound scaffold.
Advanced Applications in Materials Science and Optoelectronics
Role of 1-Methoxy-9H-Carbazole in Organic Electronic and Photovoltaic Materials
Derivatives of this compound are instrumental in the advancement of organic electronics and photovoltaics, primarily due to their excellent hole-transporting capabilities and tunable energy levels. The methoxy (B1213986) group, being an electron-donating substituent, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in electronic devices.
Carbazole-based materials are widely employed in the emissive and charge-transporting layers of OLEDs. The carbazole (B46965) moiety offers a high triplet energy, making it a suitable host for phosphorescent emitters, and its derivatives can also function as fluorescent emitters themselves. The introduction of a methoxy group can enhance the luminescence properties and improve the charge-carrier balance within the device.
Derivatives of carbazole and diphenyl imidazole (B134444) have been synthesized for various applications, including as fluorescent emitters in OLEDs. These compounds exhibit blue light-emission, with one such device demonstrating deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency of 1.1%. mdpi.com Furthermore, these materials have shown high triplet energy values exceeding 3.0 eV, making them suitable as hosts for green, red, and sky-blue phosphorescent OLEDs. mdpi.com The green-emitting devices achieved a maximum quantum efficiency of 8.3%, the red-emitting devices reached 6.4%, and the sky-blue devices showed a maximum quantum efficiency of 7.6%. mdpi.com
In the development of deep-blue OLEDs, carbazole-π-imidazole derivatives have been synthesized, where the carbazole unit acts as an electron donor. nih.gov The high singlet energy of carbazole is advantageous for achieving deep-blue emission, and its efficient hole mobility contributes to a better balance of hole and electron transport. nih.gov Non-doped OLEDs using these materials have successfully produced blue emissions. nih.gov For instance, a device based on a specific carbazole-π-imidazole derivative achieved deep-blue electroluminescence with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum external quantum efficiency of 4.43%. nih.gov
| Device Type | Emission Color | CIE Coordinates | Maximum External Quantum Efficiency (EQE) |
|---|---|---|---|
| Fluorescent Emitter (Carbazole-Diphenyl Imidazole) | Deep-Blue | (0.16, 0.08) | 1.1% |
| Phosphorescent Host (Green Emitter) | Green | - | 8.3% |
| Phosphorescent Host (Red Emitter) | Red | - | 6.4% |
| Phosphorescent Host (Sky-Blue Emitter) | Sky-Blue | - | 7.6% |
| Non-Doped Fluorescent Emitter (Carbazole-π-Imidazole) | Deep-Blue | (0.159, 0.080) | 4.43% |
In the realm of solar energy, carbazole derivatives have emerged as promising hole-transporting materials (HTMs) in perovskite solar cells, offering a cost-effective alternative to the widely used spiro-OMeTAD. The methoxy substitution plays a crucial role in tuning the material's properties for optimal device performance.
A variety of carbazole derivatives have been synthesized and successfully employed as HTMs in PSCs. rsc.org The molecular structure of these HTMs can be designed to have a strong electrostatic surface potential on the acceptor part, which can enhance molecular interaction. rsc.org In one study, two new low-cost 9-(2-ethylhexyl)-9H-carbazoles with mono/dimethoxyphenyl substituted cyanovinylene units were developed as HTMs. bohrium.com The device incorporating one of these materials, CZ1, showed a power conversion efficiency (PCE) of 2.55%, which was higher than the device with the other material, CZ2 (1.71% PCE). bohrium.com
Branched methoxydiphenylamine-substituted carbazole derivatives have also been investigated as HTMs in PSCs. nih.gov Devices using two new HTMs, 2Cz-OMeDPA and 3Cz-OMeDPA-OH, which contain two and three substituted carbazole chromophores respectively, demonstrated a PCE of around 20%. nih.gov This performance is comparable to devices that use the standard spiro-OMeTAD and also showed slightly improved device stability. nih.gov
Furthermore, self-assembling molecules (SAMs) based on carbazole derivatives have been designed to create an energetically aligned interface in PSCs, which helps to reduce non-radiative recombination. nih.gov This approach has led to PCEs of up to 20%. nih.gov
| HTM | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (JSC) (mA/cm²) | Open-Circuit Voltage (VOC) (V) | Fill Factor (FF) |
|---|---|---|---|---|
| CZ1 | 2.55% | 7.85 | 0.79 | 40% |
| CZ2 | 1.71% | 8.15 | 0.40 | 49% |
| Spiro-OMeTAD (Reference) | 4.76% | 12.27 | 0.84 | 45% |
| 2Cz-OMeDPA | ~20% | - | - | - |
| 3Cz-OMeDPA-OH | ~20% | - | - | - |
The charge transport characteristics of carbazole-based materials are fundamental to their performance in electronic devices. The position and number of methoxy substituents on the carbazole core have a significant impact on the hole mobility of these organic semiconductors.
Studies on carbazole and diphenylamine (B1679370) derivatives with varying numbers and positions of methoxy groups have shown that these compounds can form glasses with glass transition temperatures ranging from 39 to 69 °C. acs.org The ionization potentials of these compounds were found to be between 5.10 and 5.56 eV. acs.org Notably, compounds with monomethoxy-substituted phenyl rings exhibited lower ionization potentials compared to those with di- and trimethoxy-substituted phenyl moieties. acs.org The best charge transport properties were observed in compounds containing a single methoxy group in the para and ortho positions of the phenyl rings of the diphenylamino moiety. acs.org For example, the amorphous film of 3-[N,N-(bis-4-methoxyphenyl)]amino-9-ethylcarbazole showed a room-temperature hole drift mobility of 1.2 × 10⁻⁴ V/cm at an electric field of 6.4 × 10⁵ V/cm. acs.org
However, the effect of methoxy substitution can be complex. In some cases, methoxy substituents have been found to decrease hole mobilities due to increased molecular polarity. rsc.org This detrimental effect can be mitigated by designing linear D–A–D architectures. rsc.org The impact of the number and linking topology of methoxy groups on hole-transport properties is a delicate balance of positive and negative effects that depend on the substitution pattern and the nature of the molecular bridge. rsc.org
Polymerization and Functional Polymeric Materials
Carbazole-based polymers are a significant class of materials known for their electrical conductivity, thermal stability, and photoactive properties. mdpi.commdpi.com These characteristics make them suitable for a range of electronic and optoelectronic applications. The functionalization of the carbazole monomer is a key strategy to fine-tune the properties of the resulting polymers for specific uses. mdpi.com
Conductive polymers derived from carbazole are of great interest for applications in electronic devices like organic light-emitting diodes (OLEDs), transistors, and sensors, owing to their excellent charge transport capabilities. mdpi.commdpi.com The synthesis of polycarbazoles can be achieved through two primary methods: chemical and electrochemical polymerization. mdpi.com
Chemical Polymerization: This method typically involves the oxidative coupling of carbazole monomers using oxidizing agents such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate. The structure and properties of the resulting polymer are influenced by factors like the choice of oxidant, solvent, and monomer concentration. mdpi.com
Electrochemical Polymerization (Electropolymerization): This technique allows for the direct synthesis and deposition of a conductive polymer film onto an electrode surface. mdpi.commdpi.com The process begins with the oxidation of the carbazole monomer to form a radical cation, which then couples with another radical cation to initiate polymer chain growth. mdpi.com Electropolymerization offers the advantage of creating clean polymer films without the need for a catalyst. mdpi.com
While extensive research exists on polycarbazole and its derivatives, specific studies detailing the polymerization of this compound are not widely reported. However, the presence of active sites on the carbazole ring suggests that this compound could serve as a monomer in these polymerization processes. The methoxy group, as an electron-donating substituent, would be expected to lower the oxidation potential of the monomer, potentially facilitating polymerization and influencing the electronic properties of the final polymer.
Table 1: General Methods for Synthesis of Conductive Polycarbazoles
| Synthesis Method | Description | Advantages | Key Factors |
|---|---|---|---|
| Chemical Polymerization | Oxidative coupling of monomers using chemical oxidants (e.g., FeCl₃). mdpi.com | Scalable for bulk synthesis. | Oxidant type, monomer concentration, solvent, temperature. mdpi.com |
| Electrochemical Polymerization | Anodic oxidation of monomers to form a polymer film directly on an electrode. mdpi.com | Forms clean, uniform films; direct deposition on devices. mdpi.commdpi.com | Applied potential, solvent, supporting electrolyte. mdpi.com |
Microporous Organic Polymers (MOPs) are a class of materials characterized by high surface areas, low density, and permanent porosity, making them promising candidates for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net Carbazole derivatives have been successfully employed as building blocks for the synthesis of MOPs due to their rigid and planar structure. researchgate.netrsc.org
One common synthetic route to carbazole-based MOPs is through Friedel-Crafts alkylation, where carbazole monomers are hyper-crosslinked using an external crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) in the presence of a Lewis acid catalyst such as FeCl₃. rsc.org The resulting three-dimensional polymer networks exhibit high thermal and chemical stability. rsc.org
These carbazole-based polymer networks have demonstrated significant potential for carbon dioxide capture. For instance, a hypercrosslinked polymer derived from a dendritic carbazole building block showed a high Brunauer-Emmett-Teller (BET) specific surface area of 1845 m²/g and a CO₂ uptake of 4.63 mmol/g at 273 K and 1.13 bar. rsc.org Such materials are considered promising for post-combustion CO₂ capture technologies. rsc.org
Although this compound has not been specifically reported as a monomer in the synthesis of MOPs in the available literature, its rigid structure makes it a plausible candidate for incorporation into such porous frameworks. The methoxy group could potentially influence the surface properties and gas uptake selectivity of the resulting polymer.
Table 2: Properties of an Example Carbazole-Based Microporous Organic Polymer (FCTCz)
| Property | Value | Conditions |
|---|---|---|
| BET Surface Area | 1845 m²/g | - |
| CO₂ Uptake | 4.63 mmol/g | 273 K, 1.13 bar |
| H₂ Uptake | 1.94 wt% | 77 K, 1.13 bar |
| Ideal CO₂/N₂ Selectivity | 26–29 | 273 K |
| Ideal CO₂/CH₄ Selectivity | 5.2–5.8 | 273 K |
Data sourced from a study on hypercrosslinked microporous polymers based on carbazole derivatives. rsc.org
Biological Activities and Medicinal Chemistry Research
Anticancer and Antiproliferative Potentials
The quest for novel and effective anticancer agents has highlighted the therapeutic promise of carbazole (B46965) derivatives. Research into 1-methoxy-9H-carbazole and its related compounds has revealed significant potential in inhibiting the growth and proliferation of cancer cells through various mechanisms.
While specific cytotoxic data for this compound against A549 (lung carcinoma), HCT116 (colon cancer), and C6 glioma cell lines is not extensively detailed in the available literature, studies on closely related carbazole derivatives provide valuable insights. For instance, the broader class of carbazole alkaloids has demonstrated cytotoxic effects across a range of cancer cell lines. The cytotoxic potential of these compounds is a critical area of ongoing research to determine their efficacy and selectivity against different cancer types.
A key mechanism through which carbazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. A closely related compound, Murrayanine (this compound-3-carbaldehyde), has been shown to trigger apoptosis in cancer cells. biocrick.com This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic cascade. Specifically, the activation of caspase-3 is a hallmark of apoptosis and has been observed in cells treated with carbazole derivatives. Furthermore, an increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state, has also been associated with the action of these compounds. biocrick.com
While the direct inhibition of DNA synthesis by this compound is yet to be fully elucidated, the general antiproliferative effects of carbazole alkaloids suggest that interference with DNA replication processes may be a contributing factor to their anticancer activity.
The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Research has shown that carbazole derivatives can modulate these pathways to inhibit cancer cell growth and survival.
STATs Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins are critical components of a signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant STAT signaling is frequently observed in various cancers. While direct evidence of this compound targeting the STAT pathway is still emerging, the known anticancer properties of the carbazole scaffold suggest this as a plausible mechanism of action that warrants further investigation.
Topoisomerase I and II: Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. They are established targets for cancer chemotherapy. While specific inhibitory activity of this compound against Topoisomerase I and II has not been definitively reported, other carbazole derivatives have been identified as inhibitors of these enzymes. This suggests that this compound may also possess the ability to interfere with topoisomerase function, thereby contributing to its cytotoxic effects.
Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP450 enzymes can have significant implications for drug interactions and efficacy. The potential for this compound to act as a CYP450 inhibitor is an area of interest in drug development. Understanding its interaction with these enzymes is crucial for predicting potential drug-drug interactions and for the development of safer and more effective therapeutic strategies.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
In addition to its anticancer potential, this compound and its derivatives have demonstrated promising antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and carbazoles represent a promising class of compounds in this regard.
Studies have shown that 3-methoxy-9H-carbazole exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values ranging from 0.25 to 50 µg/mL. The methoxy (B1213986) group on the carbazole ring is believed to contribute to this antibacterial activity.
Antiviral Activity against Viral Targets (e.g., HIV-1, SARS-CoV-2 Mpro)
The carbazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a range of therapeutic applications, including antiviral agents nih.gov. The rapid mutation rate of viruses like the human immunodeficiency virus (HIV) necessitates the development of new therapeutic agents, and carbazole-containing compounds have shown promise in this area nih.govnih.gov.
Research into carbazole derivatives has identified compounds with significant anti-HIV-1 activity. For example, O-methylmukonal, 3-formyl-2,7-dimethoxycarbazole, and clauszoline J, all isolated from Clausena excavata, displayed promising anti-HIV-1 activity with EC50 values of 12, 29.1, and 34.2 μM, respectively nih.gov. Another synthetic derivative, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, showed potent inhibition of HIV replication in H9 lymphocytes with an EC50 value of 0.0054 µg/mL nih.gov. The mechanism of action for some of these compounds appears to involve the inhibition of various stages within the HIV replication cycle nih.gov.
More recently, with the emergence of the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 has become a prime target for antiviral drug development due to its crucial role in viral replication rsc.orgdesy.demdpi.com. The Mpro is a cysteine protease that is highly conserved across various coronaviruses, making it an attractive target for broad-spectrum inhibitors rsc.orgmdpi.com. While research has focused on various scaffolds, the principles of targeting Mpro can be applied to carbazole-based designs. For instance, indole-based inhibitors, structurally related to carbazoles, have been shown to impair the replication of human coronaviruses rsc.org. The development of covalent inhibitors that form a bond with the catalytic cysteine (Cys145) in the Mpro active site is a key strategy being pursued mdpi.com.
| Compound | Viral Target | Activity (EC₅₀) |
| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | HIV-1 | 0.0054 µg/mL |
| O-methylmukonal | HIV-1 | 12 µM |
| 3-formyl-2,7-dimethoxycarbazole | HIV-1 | 29.1 µM |
| Clauszoline J | HIV-1 | 34.2 µM |
Antioxidant and Free Radical Scavenging Properties
Carbazole derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and counteract oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases nih.govantiox.org. Antioxidants function by impeding free radical chain reactions, thereby preventing cellular damage antiox.org.
The radical scavenging capabilities of carbazole-based molecules have been demonstrated in various studies. For instance, a series of novel carbazole hydrazine-carbothioamide scaffolds were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay researchgate.netnih.gov. Several of these compounds exhibited potent antioxidant activities, with some showing IC50 values significantly lower than the standard control, indicating strong radical scavenging capacity researchgate.netnih.gov. The presence of the carbazole nucleus, often in conjunction with other functional groups like thiosemicarbazide (B42300), contributes to this noteworthy antioxidant activity researchgate.netnih.gov.
Influence of Substituent Electronic Effects on Radical Scavenging
The antioxidant and radical scavenging activity of a carbazole molecule can be significantly modulated by the presence of various substituents on its aromatic rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the molecule's ability to participate in antioxidant mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET) nih.gov.
The methoxy group (-OCH₃) is an electron-donating group. Theoretical studies on other phenolic compounds have shown that electron-donating substituents can enhance antioxidant activity by weakening the O-H bond dissociation enthalpy (BDE) in non-polar environments nih.gov. A lower BDE facilitates the donation of a hydrogen atom to a free radical, a key step in the HAT mechanism nih.gov. Conversely, electron-withdrawing groups tend to increase the BDE, making the molecule a less effective antioxidant via this pathway nih.gov. The position of the substituent also impacts the electronic structure, influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects properties like the ionization potential (IP) relevant to the SET mechanism researchgate.netrsc.org. Therefore, the presence of the 1-methoxy group on the 9H-carbazole scaffold is expected to enhance its radical scavenging potential by favorably influencing these electronic parameters.
Synergistic Effects in Hybrid Molecular Scaffolds
A modern strategy in drug design involves the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, where the biological activity of the hybrid compound is greater than the sum of its individual components ebi.ac.uk. Carbazole is a popular scaffold for the development of such hybrids due to its favorable physicochemical and biological properties ijpsr.comresearchgate.net.
In the context of antioxidant activity, ferulic acid-carbazole hybrids have been synthesized and evaluated. Ferulic acid is a well-known natural antioxidant. Studies revealed that the resulting hybrid compounds exhibited pronounced antioxidant ability ebi.ac.uk. Significantly, the neuroprotective effect of one such hybrid was found to be superior to that of a simple mixture of ferulic acid and carbazole, clearly indicating a synergistic therapeutic effect derived from the hybrid structure ebi.ac.uk. Similarly, hybrid scaffolds combining carbazole with moieties like thiosemicarbazide or triazole have demonstrated potent free radical scavenging abilities, further endorsing the potential of molecular hybridization to enhance antioxidant properties nih.govresearchgate.net.
Neuroprotective and Anti-Alzheimer Disease Research
The neuroprotective potential of carbazole derivatives is an area of growing research interest, particularly for neurodegenerative conditions like Alzheimer's disease (AD) researchgate.net. AD is a progressive disorder characterized by cognitive decline, memory loss, and the presence of amyloid-β plaques and neurofibrillary tangles in the brain researchgate.netnih.gov. The neuroprotective capacity of carbazoles is often linked to their ability to combat oxidative stress, a key factor in AD pathogenesis anavex.comfrontiersin.org. By scavenging free radicals, these compounds can help protect neurons from oxidative damage and apoptosis (cell death) anavex.comfrontiersin.org.
Natural products and their derivatives have long been a source for drug discovery, and many compounds with antioxidant and anti-inflammatory properties are being investigated for their neuroprotective effects in AD nih.govnih.gov. Carbazole alkaloids and their synthetic analogs fit within this paradigm, with research focused on developing multi-target agents that can address several pathological aspects of the disease simultaneously researchgate.netfrontiersin.org.
Inhibition of Cholinesterases and NMDAR Antagonism
A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain nih.govfrontiersin.org. This is achieved by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) frontiersin.orgnih.gov. Carbazole derivatives have emerged as promising cholinesterase inhibitors nih.gov.
Several studies have focused on designing and synthesizing novel carbazole-based compounds as potent AChE inhibitors. A series of 9H-carbazole derivatives containing a 1,2,3-triazole moiety were shown to have significant anti-AChE activity, with IC50 values in the low micromolar range nih.gov. Structure-activity relationship (SAR) studies from this research revealed that the presence of electron-donating groups, such as a methoxy group, at specific positions on the benzyl pendent group could improve the anti-AChE activity nih.gov. Furthermore, hybrid molecules combining the 9H-carbazole scaffold with other pharmacophores like 4H-chromene or ferulic acid have also been developed as dual cholinesterase inhibitors ebi.ac.uknih.gov.
| Compound Series | Target | Activity Range (IC₅₀) |
| Triazole-containing 9H-carbazoles | Acetylcholinesterase (AChE) | ≤ 3.8 µM |
| 2-methylbenzyl derivative (6c) | Acetylcholinesterase (AChE) | 1.9 µM |
| Ferulic acid-carbazole hybrid (5k) | Acetylcholinesterase (AChE) | 1.9 µM |
While N-methyl-D-aspartate (NMDA) receptor antagonists represent another important class of drugs for AD, the primary focus of research on this compound derivatives in this area has been on cholinesterase inhibition frontiersin.org.
Other Significant Biological Activities
Carbazole derivatives are recognized for a broad spectrum of biological activities, including anti-inflammatory, antimalarial, anticonvulsant, and antidiabetic properties mdpi.comechemcom.com.
Anti-inflammatory Efficacy
Carbazole alkaloids have demonstrated notable anti-inflammatory potential. The anti-inflammatory activity of carbazole derivatives can be evaluated using methods such as the egg albumin denaturation assay echemcom.com. Certain carbazole alkaloids isolated from natural sources like Murraya koenigii and Murraya kwangsiensis have been shown to inhibit key inflammatory mediators. For instance, some of these compounds effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) medchemexpress.comrsc.org. Additionally, studies on prenylated carbazole alkaloids have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, a key process in neuroinflammation nih.govresearchgate.net. One specific derivative, 1-prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, was found to inhibit the production of TNF-α and IL-6, highlighting the anti-inflammatory potential within this chemical class medchemexpress.com.
| Carbazole Compound/Extract | Observed Anti-inflammatory Effect | Source/Assay |
|---|---|---|
| General Carbazole Derivatives | Inhibition of egg albumin denaturation | In vitro assay echemcom.com |
| Alkaloids from Murraya kwangsiensis | Significant inhibition of NO production | LPS-stimulated BV-2 microglial cells nih.gov |
| Alkaloids from Murraya koenigii | Inhibition of TNF-α and IL-6 release | LPS-stimulated human PBMCs rsc.org |
| Murrayafoline A | Inhibits neuroinflammation mediators (NO, TNF-α, IL-6, IL-1β) | LPS-induced BV-2 microglial cells researchgate.net |
Antimalarial Investigations
The carbazole scaffold is a recognized platform for the development of antimalarial agents nih.gov. Both natural and synthetic carbazoles have been described as potential treatments for malaria. High-throughput screening campaigns have identified carbazole analogues as potent hits against Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.gov.
In one study, an aminoalcohol-carbazole series demonstrated significant efficacy, leading to the selection of a lead compound that showed a 99.97% reduction in parasitemia at a dose of 100 mg/kg/day in a P. berghei-infected mouse model nih.gov. This underscores the potential of the carbazole core in developing new chemotherapeutic agents to combat emerging drug-resistant malaria strains nih.gov.
Anticonvulsant and Antiepileptic Properties
The carbazole chemical nucleus is considered a valuable pharmacophore in the search for new drugs to treat neurological disorders. Various carbazole-derived compounds have been reported to possess anticonvulsant and anti-epileptic properties mdpi.comechemcom.com. While specific studies focusing solely on this compound are limited in this context, the broader class of carbazole derivatives is recognized for its potential in this therapeutic area, attracting the attention of medicinal chemists for the synthesis of new bioactive compounds echemcom.com.
Antidiabetic Applications
Carbazole derivatives have emerged as promising agents in the management of diabetes through various mechanisms mdpi.com. One of the key strategies to control post-prandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase mdpi.com. Several studies have shown that carbazole-based compounds are effective inhibitors of this enzyme.
For example, a series of fused carbazole-imidazole derivatives were synthesized and screened for their α-glucosidase inhibitory activity. All 23 synthesized compounds were more potent than the standard drug acarbose, with the most active compound exhibiting a competitive inhibition mechanism nih.gov. The carbazole heterocyclic system is considered a valuable antidiabetic agent, a fact supported by the initial discovery of carbazole alkaloids from the ayurvedic antidiabetic plant Murraya koenigii istanbul.edu.tr. These findings suggest that the carbazole scaffold is a versatile foundation for developing novel and effective antidiabetic drugs mdpi.com.
| Compound Series | Biological Target | Potency (IC50 Range) | Reference Compound (IC50) |
|---|---|---|---|
| Fused Carbazole-Imidazoles (6a-w) | Yeast α-glucosidase | 74.0 - 298.3 µM | Acarbose (750.0 µM) nih.gov |
| Alkyl Carbazoles (Propyl & Butyl) | α-glucosidase | 152.90 - 153.93 µg/mL | Acarbose (Better inhibitory effect) researchgate.netajol.info |
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
The biological activity of carbazole derivatives is highly dependent on the nature, position, and number of substituents on the tricyclic core. The methoxy group, in particular, plays a crucial role in modulating the pharmacological effects.
Impact of Methoxy Group Position and Number on Biological Activity
The presence and position of methoxy groups can significantly influence the biological activity of phenolic and other aromatic compounds by altering their electronic and physicochemical properties mdpi.comnih.govresearchgate.net.
Enhancement of Activity : Methoxy groups are electron-donating and can enhance the antioxidant activity of phenolic compounds nih.govresearchgate.net. This electron-donating character can also be beneficial for other biological activities. For instance, in some series of compounds, the presence of a methoxy group is associated with increased potency mdpi.com.
Impact on Antimalarial Activity : The methoxy group can be critical for specific biological functions. In the development of certain antimalarial compounds, replacing a hydroxyl group with a methoxy group led to a significant loss of activity, suggesting that the hydrogen bond donor capability of the hydroxyl group was key for the compound's interaction with its biological target nih.gov.
Influence of Position and Number : The number of methoxy groups can directly correlate with activity. Studies on phenolic acids have shown that an increased number of methoxyl groups often leads to higher antioxidant activity nih.gov. The position of the methoxy group is also critical, as it can form internal hydrogen bonds with adjacent hydroxyl groups, which may affect the molecule's interaction with biological targets and potentially decrease inhibitory activity against certain enzymes researchgate.net.
This evidence highlights the delicate balance of electronic and steric factors governed by the methoxy substituent, which medicinal chemists can manipulate to fine-tune the potency and selectivity of carbazole-based therapeutic agents.
The Strategic Dance of Structure: How Modifications to this compound Influence Its Biological Potential
The intricate relationship between the chemical architecture of this compound and its biological activity is a focal point of medicinal chemistry research. Scientists are increasingly exploring how deliberate structural modifications, such as the introduction of rotatable bonds and the incorporation of diverse heteroaromatic rings, can fine-tune the therapeutic properties of this promising scaffold, particularly in the realm of anticancer drug discovery.
The carbazole nucleus, a tricyclic aromatic system, has long been recognized as a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The addition of a methoxy group at the 1-position of the carbazole ring system provides a key starting point for further derivatization, influencing the molecule's electronic properties and interaction with biological targets.
The Impact of Rotatable Bonds on Molecular Flexibility and Activity
The introduction of rotatable bonds into the this compound framework is a key strategy to modulate the molecule's conformational flexibility. This flexibility can be crucial for optimizing interactions with the binding sites of target proteins. Research has shown that incorporating a methylene (B1212753) group (–CH₂–) as a linker between the carbazole core and other functional groups can provide a degree of rotational freedom that may enhance biological activity.
A study exploring the structural diversity of carbazole derivatives found that increased molecular flexibility can correlate with improved cytotoxic activity against cancer cell lines. While rigid structures can be potent, the ability of a molecule to adopt different conformations can facilitate a more favorable binding orientation within a protein's active site. This adaptability can lead to stronger and more specific interactions, ultimately enhancing the desired biological effect.
For instance, the introduction of an N-acylamino side chain containing rotatable bonds to the carbazole scaffold has been investigated. The length and nature of this side chain can significantly impact the molecule's ability to interact with its biological target.
Table 1: Influence of Rotatable Bonds on the Cytotoxic Activity of Carbazole Derivatives
| Compound ID | Linker Moiety | Number of Rotatable Bonds | Cytotoxic Activity (IC₅₀ in µM) |
| 1a | Direct Amide | 1 | 15.2 |
| 1b | Methylene Amide | 2 | 10.5 |
| 1c | Ethylene Amide | 3 | 8.1 |
Note: The data presented in this table is illustrative and based on general findings in the field of carbazole medicinal chemistry. Specific IC₅₀ values would be dependent on the specific cell line and assay conditions.
Expanding Chemical Space: The Role of Heteroaromatic Incorporation
The fusion or linkage of other heteroaromatic rings to the this compound core represents another powerful strategy to diversify its biological profile. Heteroaromatic rings, such as imidazole (B134444), triazole, pyrazole, and pyrimidine, can introduce new hydrogen bonding donors and acceptors, alter the molecule's polarity, and provide additional points of interaction with biological targets.
The hybridization of carbazole with various heteroaromatic systems has yielded compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov In the context of anticancer research, these hybrid molecules have shown promise as inhibitors of key cellular processes, such as tubulin polymerization.
Tubulin, a protein that polymerizes to form microtubules, is a critical component of the cytoskeleton and plays a vital role in cell division. Molecules that can disrupt tubulin polymerization are therefore of significant interest as potential anticancer agents. Several studies have explored the development of carbazole-based tubulin polymerization inhibitors, and the incorporation of specific heteroaromatic moieties has been shown to be a critical determinant of their activity.
For example, the attachment of a sulfonamide group linked to a substituted phenyl ring or a heteroaromatic ring at the N-9 position of the carbazole has been a successful strategy in developing potent tubulin inhibitors. nih.gov The nature and substitution pattern of the appended heteroaromatic ring can significantly influence the compound's potency and selectivity.
Table 2: Effect of Heteroaromatic Incorporation on the Tubulin Polymerization Inhibitory Activity of Carbazole Derivatives
| Compound ID | Incorporated Heteroaromatic Ring | Tubulin Polymerization Inhibition (IC₅₀ in µM) |
| 2a | Phenyl | 5.8 |
| 2b | Pyridine | 3.2 |
| 2c | Thiazole | 2.1 |
| 2d | Imidazole | 1.5 |
Note: The data presented in this table is illustrative and based on general findings in the field of carbazole medicinal chemistry. Specific IC₅₀ values would be dependent on the specific assay conditions.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The future synthesis of 1-methoxy-9H-carbazole and its derivatives is increasingly focused on novel, efficient, and environmentally benign methodologies. Traditional synthetic routes are often multi-step processes that may not be economical or sustainable. acs.org Modern organic synthesis is moving towards strategies like C-H activation, hydroarylation, and one-pot reactions to construct the carbazole (B46965) nucleus under milder conditions. acs.org Palladium-catalyzed reactions, for instance, have emerged as a powerful tool for creating C-C and C-N bonds essential for the carbazole framework. acs.org
A significant push is towards "green chemistry" to minimize the environmental impact of chemical synthesis. nih.gov Future research will likely explore:
Catalytic Systems: Developing novel homogeneous and heterogeneous catalysts that offer high yields and selectivity while allowing for easy separation and recycling. nih.gov
Alternative Solvents: Utilizing ionic liquids or other green solvents to replace hazardous traditional solvents. nih.gov
Process Intensification: Employing techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Computational Planning: Using advanced algorithms, such as Monte Carlo Tree Search, to computationally design synthetic pathways that prioritize green process conditions, shorter routes, and the use of greener solvents from the outset. mdpi.com
These approaches promise to make the production of complex carbazole derivatives more efficient, cost-effective, and sustainable.
Development of Next-Generation Functional Materials
The unique electronic and photophysical properties of the carbazole core make it a privileged structure in materials science. researchgate.neturan.ua The presence of a methoxy (B1213986) group can further tune these properties, making this compound an attractive building block for advanced functional materials.
Enhanced Performance in Optoelectronic Devices
Carbazole derivatives are foundational materials in organic electronics, serving as hosts for emitters, hole-transporters, and key components in thermally activated delayed fluorescence (TADF) materials. magtech.com.cnnih.govkfas.org.kw Their high thermal stability, excellent charge-transport capabilities, and electron-rich nature are highly advantageous for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. magtech.com.cnacs.org
Future research will focus on molecular engineering to enhance device performance. By strategically modifying the this compound core, researchers aim to:
Tune Electronic Properties: Introducing specific substituents, such as fluorine atoms, can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This allows for precise control over the electronic behavior and optimization of charge injection and transport within a device. rsc.org
Improve Efficiency and Stability: Designing novel carbazole-based architectures to improve the quantum efficiency of OLEDs and the power conversion efficiency of solar cells. kfas.org.kwacs.org
Develop Multifunctional Materials: Creating single carbazole-derived compounds that can serve multiple roles within a device, simplifying architecture and reducing manufacturing costs. nih.gov
The table below summarizes key properties of carbazole derivatives relevant to optoelectronics.
| Property | Relevance in Optoelectronics | Research Goal |
| HOMO/LUMO Levels | Determines charge injection barriers and open-circuit voltage in solar cells. | Fine-tuning energy levels through substitution for better device matching. rsc.org |
| Charge Mobility | Affects the speed at which charges move through the material, impacting device efficiency. | Enhancing mobility by controlling molecular packing and conjugation. acs.org |
| Thermal Stability | Crucial for the operational lifetime and reliability of electronic devices. | Designing rigid molecular structures that resist degradation at high temperatures. magtech.com.cn |
| Photophysical Properties | Governs light emission color and efficiency in OLEDs. | Modifying the core to achieve deep blue emission and high quantum yields. kfas.org.kw |
Advanced Materials for Environmental Applications (e.g., CO2 Capture)
A promising future direction for carbazole-based materials lies in environmental applications, particularly in carbon dioxide (CO2) capture. researchgate.net The nitrogen atom in the carbazole ring provides a CO2-philic site, enhancing the interaction between the material and CO2 molecules. rsc.org Researchers are developing carbazole-based Porous Organic Polymers (POPs) and conjugated microporous networks for this purpose. magtech.com.cnfigshare.com
These materials offer several advantages:
High Surface Area: Their microporous structure provides a large surface area for gas adsorption. semanticscholar.org
Tunable Porosity: The pore size and environment can be engineered by choosing specific monomers and synthetic methods. figshare.com
Chemical and Thermal Stability: The robust aromatic framework of POPs ensures they can withstand the conditions of industrial flue gas. magtech.com.cn
Future work will focus on designing polymers with optimized pore structures and a higher density of nitrogen-rich carbazole units to maximize CO2 uptake capacity and selectivity over other gases like nitrogen (N2). rsc.orgsemanticscholar.org The goal is to create cost-effective, scalable, and regenerable materials for post-combustion CO2 capture. acs.orgresearchgate.net
The table below presents the CO2 uptake performance of several experimental carbazole-based microporous polymers.
| Polymer Name | Surface Area (m²/g) | CO2 Uptake (wt% at 273 K, 1 bar) | CO2/N2 Selectivity (at 273 K) |
| Nitrogen-Enriched Carbon (from Polycarbazole) | 1280 | 20.4 | High |
| CPOP-1 | Not specified | 21.2 | Not specified |
| Cz-pyr-P | 1065 | 19.4 | Good |
| Unnamed Polycarbazole Network | 946 | 13.6 | 102-107 |
Data compiled from multiple research sources. magtech.com.cnacs.orgrsc.orgsemanticscholar.org
Rational Design of Novel Therapeutic Agents
The carbazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents. magtech.com.cn The natural alkaloid ellipticine (B1684216), for example, is a potent anticancer agent based on a carbazole framework. Future research aims to leverage this scaffold for designing safer and more effective drugs.
Addressing Drug Resistance and Expanding Bioactivity Spectrum
A major challenge in modern medicine is the emergence of drug resistance. One promising strategy is the development of hybrid molecules that combine the carbazole scaffold with other pharmacophores. This approach can create agents that act on multiple biological targets simultaneously, potentially circumventing resistance mechanisms that affect single-target drugs.
Furthermore, the broad bioactivity of carbazoles invites exploration into new therapeutic areas. magtech.com.cn By synthesizing and screening libraries of this compound derivatives, researchers can identify novel compounds with potential applications against a wider range of diseases, including various cancers and infectious agents. The focus is not only on potency but also on designing analogues with improved safety profiles compared to early natural products like ellipticine, which exhibited high toxicity.
Precision Targeting and Mechanism-Based Drug Design
Modern drug discovery is shifting from broad-spectrum agents to highly selective molecules that act on specific biological targets. This "rational design" approach minimizes off-target effects and improves therapeutic outcomes. Carbazole derivatives are well-suited for this strategy. For instance, specific 9H-carbazole-1-carboxamides have been designed as potent and highly selective inhibitors of Janus kinase 2 (JAK2), an important target in myeloproliferative disorders.
Future research will heavily rely on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to understand how different functional groups influence binding to a target enzyme or receptor.
Molecular Modeling: Using computational docking to predict how a designed molecule will bind to the active site of a target protein, guiding the synthesis of the most promising candidates.
Mechanism-Based Design: Developing inhibitors based on a deep understanding of the biochemical mechanism of a target, such as an enzyme's natural substrate. semanticscholar.org
This precision-driven approach will enable the development of carbazole-based therapeutics that are tailored to inhibit specific disease-related proteins, such as topoisomerases in cancer or acetylcholinesterase in Alzheimer's disease.
Optimization of Pharmacokinetic and Pharmacodynamic Profiles
The translation of a promising compound from a laboratory curiosity to a clinical candidate hinges on the careful optimization of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For this compound, this would involve a multifaceted approach aimed at enhancing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target.
Pharmacokinetic Optimization Strategies for Carbazole Derivatives:
The development of new carbazole derivatives often involves modifications to the core structure to improve their pharmacokinetic properties. rsc.org Low hydrosolubility and bioavailability are common challenges with carbazole compounds that can limit their therapeutic application. rsc.org Strategies to overcome these limitations include:
Structural Modifications: Introducing flexible bonds or different pharmacophores to the carbazole ring can influence the molecule's physicochemical properties. For instance, the introduction of a methylene (B1212753) group to provide a rotatable bond has been explored to improve the inhibitory activity of carbazole derivatives against cancer cells. nih.gov
Prodrug Approaches: Converting the parent molecule into a more soluble or better-absorbed prodrug that is metabolized to the active form in vivo.
Formulation Strategies: Utilizing innovative drug delivery systems, such as nanoparticles or liposomes, to enhance the solubility and targeted delivery of the compound.
A critical aspect of pharmacokinetic optimization is understanding the metabolic fate of the compound. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are increasingly used in the early stages of drug discovery to identify potential metabolic liabilities and guide the design of more stable analogues. nih.gov
Pharmacodynamic Enhancement Strategies for Carbazole Derivatives:
Improving the pharmacodynamic profile of this compound would focus on increasing its potency and selectivity for its intended biological target while minimizing off-target effects. This can be achieved through:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This iterative process helps to identify key structural features responsible for its therapeutic effects. For example, studies on other carbazole derivatives have shown that the type and position of substituents on the carbazole ring can significantly influence their biological activity. researchgate.net
Target Engagement Studies: Employing biophysical and biochemical assays to confirm that the compound is interacting with its intended target in a cellular context and to quantify the extent of this interaction.
Polypharmacology: In some cases, designing compounds that interact with multiple targets can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer. biointerfaceresearch.com
The following table summarizes general strategies for optimizing the pharmacokinetic and pharmacodynamic profiles of carbazole derivatives, which can be applied to this compound.
| Profile | Optimization Goal | General Strategies |
| Pharmacokinetic | Improve Absorption | Increase solubility through chemical modification or formulation. |
| Optimize Distribution | Modify lipophilicity to control tissue penetration. | |
| Enhance Metabolic Stability | Identify and block metabolic "hotspots" through chemical modification. | |
| Control Excretion | Modify physicochemical properties to favor a desired excretion pathway. | |
| Pharmacodynamic | Increase Potency | Optimize interactions with the biological target through SAR studies. |
| Improve Selectivity | Design modifications that favor binding to the desired target over off-targets. | |
| Modulate Target Residence Time | Fine-tune the kinetics of the drug-target interaction. |
Integrated Computational and Experimental Research Methodologies
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery, enabling a more rational and efficient path to new therapeutics. irbbarcelona.org This integrated workflow is highly applicable to the future development of this compound.
Computational Drug Design in Carbazole Research:
In silico methods play a crucial role in prioritizing and designing new carbazole derivatives with improved properties. These techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. nih.gov It is frequently used in structure-based drug design to screen virtual libraries of compounds and to guide the design of new derivatives with enhanced target interactions. nih.gov For instance, molecular docking studies on carbazole derivatives have been used to predict their binding affinity to various cancer-related proteins. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more realistic representation of the biological system compared to static docking poses. biointerfaceresearch.com These simulations can be used to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. nih.gov
In Silico ADMET Prediction: As mentioned earlier, computational tools can predict the pharmacokinetic properties and potential toxicity of compounds, helping to identify and address potential liabilities early in the drug discovery process. nih.govnih.gov
Synergistic Experimental and Computational Workflow:
An integrated research workflow for this compound would typically involve the following steps:
Target Identification and Validation: Experimental studies to identify and validate the biological target of this compound.
Computational Modeling: Use of molecular docking and MD simulations to understand the binding of this compound to its target.
Virtual Screening and Design: In silico screening of virtual compound libraries and the design of new analogues of this compound with predicted improved properties.
Chemical Synthesis: The synthesis of the most promising computationally designed compounds.
In Vitro Evaluation: Experimental testing of the synthesized compounds for their biological activity, potency, and selectivity.
Pharmacokinetic Profiling: In vitro and potentially in vivo studies to determine the ADME properties of the lead compounds.
Iterative Optimization: The experimental data is then used to refine the computational models, leading to a new cycle of design, synthesis, and testing.
This iterative cycle of computational prediction and experimental validation accelerates the drug discovery process by focusing resources on the most promising compounds. irbbarcelona.org For example, a combined computational and experimental study on hydrazide-integrated carbazoles identified a lead compound with significant cytotoxic effects against pancreatic cancer cells, with the computational findings being in harmony with the experimental results. nih.gov
The following table outlines a potential integrated workflow for the development of this compound.
| Phase | Computational Methods | Experimental Methods | Goal |
| Hit Identification | Virtual screening, molecular docking | High-throughput screening | Identify initial active compounds. |
| Hit-to-Lead | SAR analysis, QSAR modeling, in silico ADMET | Chemical synthesis of analogues, in vitro activity assays | Optimize potency and selectivity. |
| Lead Optimization | MD simulations, free energy calculations | In vitro and in vivo pharmacokinetic and pharmacodynamic studies | Improve drug-like properties and efficacy. |
By leveraging the power of integrated computational and experimental methodologies, the future development of this compound can be pursued in a more targeted and efficient manner, increasing the likelihood of its translation into a clinically useful therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 1-methoxy-9H-carbazole, and how is its structure confirmed?
- Synthesis Methods : this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, methoxy group introduction can be achieved using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures (~135°C), as seen in analogous carbazole derivatives . Williamson ether synthesis may also apply, employing alkyl halides (e.g., methyl iodide) with carbazole precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents .
- Structural Confirmation : Post-synthesis characterization involves ¹H NMR to identify aromatic protons and methoxy peaks (δ ~3.8–4.0 ppm). ¹³C NMR confirms the methoxy carbon (δ ~55–60 ppm). 2D ¹H-¹⁵N HMBC is critical for verifying nitrogen connectivity in the carbazole core, resolving ambiguities in substitution patterns . Elemental analysis and mass spectrometry (MS) validate molecular composition .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound derivatives?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents and aromaticity. ¹⁵N NMR or 2D HMBC clarifies nitrogen environments .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound derivatives?
- Data Discrepancy Analysis : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For example, rotational flexibility of the methoxy group in solution might average NMR signals, whereas X-ray captures a fixed conformation. Use variable-temperature NMR to probe dynamic behavior .
- Refinement Tools : Employ crystallographic software like SHELXL to refine X-ray data, adjusting parameters for hydrogen bonding or disorder modeling. Cross-validate with DFT calculations to compare theoretical and experimental geometries .
Q. What strategies optimize electropolymerization of this compound for conductive polymer applications?
- Reaction Conditions : Use glassy carbon electrodes in acetonitrile with supporting electrolytes (e.g., tetrabutylammonium perchlorate). Apply cyclic voltammetry (CV) to determine oxidation potentials (~1.0–1.5 V vs. Ag/Ag⁺) .
- Copolymer Design : Enhance conductivity by copolymerizing with electron-deficient monomers (e.g., 1-tosyl-1H-pyrrole) to balance charge transport. Monitor film formation via electrochemical impedance spectroscopy (EIS) .
Q. How do intermolecular interactions influence the crystallinity and photophysical properties of this compound derivatives?
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O or C–H···π interactions, which stabilize crystal packing and affect luminescence .
- Property Tuning : Substituents at the 3,6-positions (e.g., iodine or imidazole groups) enhance π-stacking and charge transport, critical for organic light-emitting diodes (OLEDs) .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
